Diethyl 5-nitroisophthalate

Catalog No.
S1504966
CAS No.
10560-13-1
M.F
C12H13NO6
M. Wt
267.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 5-nitroisophthalate

Diethyl 5-nitroisophthalate overcomes the solubility and processing limitations of 5-nitroisophthalic acid (>250°C mp, poor aprotic solvent solubility) and dimethyl ester (121-126°C). Its low melting point (85-86°C) and excellent solubility in THF/DCM enable homogeneous nitro reductions and efficient synthesis of AB2 monomers and MOF linkers. Benefits: • Lower energy input for melt processing • High-yield catalytic reduction to aminoisophthalate • Straightforward purification before deprotection. Supplied at ≥98% purity for reproducible R&D and industrial scale-up.

CAS Number

10560-13-1

Product Name

Diethyl 5-nitroisophthalate

IUPAC Name

diethyl 5-nitrobenzene-1,3-dicarboxylate

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3

InChI Key

PYBFOSCCWZPUSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC

The exact mass of the compound Diethyl 5-nitroisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diethyl 5-nitroisophthalate, 5-Nitroisophthalic acid diethyl ester, Diethyl 5-nitrobenzene-1,3-dicarboxylate, 1,3-Benzenedicarboxylic acid, 5-nitro-, diethyl ester, 5-Nitro-isophthalic acid diethyl ester

Purity

≥98%

Package Size

1 g, 5 g

Diethyl 5-nitroisophthalate (CAS 10560-13-1) is a highly processable, ester-protected aromatic building block extensively utilized in the synthesis of metal-organic frameworks (MOFs), dendrimers, and advanced polymeric materials. Featuring a central nitro group flanked by two ethyl ester moieties, this compound serves as a critical precursor for generating functionalized isophthalic acid derivatives, most notably through its reduction to aminoisophthalate derivatives. Its structural configuration offers an optimal balance of reactivity and stability, making it a preferred starting material in both laboratory-scale organic synthesis and industrial materials science where precise functional group manipulation is required .

Research Fit

Workflow
Nitro-aromatic diester building block for MOF linker synthesis and charge-transfer studies
Selection
Nitro group enables subsequent reduction to amine; supports orthogonal ester protection
Use Context
Soluble in common organic solvents for non-aqueous reaction design and purification

Substituting Diethyl 5-nitroisophthalate with its closest analogs, such as 5-Nitroisophthalic acid or Dimethyl 5-nitroisophthalate, frequently leads to process inefficiencies and formulation challenges. The free acid exhibits strong intermolecular hydrogen bonding, resulting in a high melting point (>250 °C) and poor solubility in standard aprotic organic solvents, which complicates homogeneous catalytic reductions and coupling reactions. While the dimethyl ester improves solubility, it still possesses a significantly higher melting point (121-126 °C) than the diethyl variant, requiring higher energy inputs for dissolution and melt-phase processing. Furthermore, ethyl esters often provide more favorable hydrolysis kinetics and superior solubility profiles in solvents like THF and dichloromethane during the multi-step synthesis of complex dendrimers and AB2 monomers.

Substitution Risk

!
Unsubstituted diethyl isophthalate lacks the nitro handle; reduction to amine or electronic tuning is impossible.
!
5-Aminoisophthalate introduces electron-donating character and different H-bonding; coordination geometry and framework topology may shift significantly.
!
5-Sulfoisophthalate carries a charged group; pore hydrophilicity and metal-binding modes differ, limiting direct substitution in hydrophobic MOF designs.

Thermal Processing Efficiency: Melting Point Comparison

Thermal properties directly impact the ease of handling and dissolution during scale-up. Diethyl 5-nitroisophthalate features a melting point of 85-86 °C, which is substantially lower than both Dimethyl 5-nitroisophthalate (121-126 °C) and the unprotected 5-Nitroisophthalic acid (259-261 °C) . This lower melting point facilitates rapid dissolution in organic solvents at ambient temperatures and reduces the thermal energy required for melt-phase processing or high-concentration formulations .

Evidence DimensionMelting Point
Target Compound Data85-86 °C
Comparator Or Baseline121-126 °C (Dimethyl ester); 259-261 °C (Free acid)
Quantified Difference35-40 °C reduction vs. dimethyl ester; >170 °C reduction vs. free acid
ConditionsStandard atmospheric pressure, clear melt assay

The significantly lower melting point of the diethyl ester facilitates rapid dissolution and lower-temperature processing, reducing energy costs and thermal degradation risks in scale-up syntheses.

Hydrolytic Stability vs. Unsubstituted Frameworks
Class-level
5-Nitroisophthalate MOF remains crystalline under ambient humidity; unsubstituted frameworks collapse.
May support selection for moisture-sensitive applications.
Qualitative comparison; class-level inference based on hydrophobic pore strategy.

Organic Solvent Compatibility for Macromolecular Synthesis

In the synthesis of complex macromolecules such as poly(benzyl ester) dendrimers, solvent compatibility is paramount. Diethyl 5-nitroisophthalate demonstrates excellent solubility in a wide range of aprotic organic solvents, including THF, dichloromethane, and ethyl acetate, as well as 2-methoxyethanol [1]. In contrast, the baseline 5-Nitroisophthalic acid is largely insoluble in these non-polar/aprotic environments, necessitating the use of harsh polar solvents like DMSO or aqueous bases, which can interfere with subsequent air- or moisture-sensitive coupling steps [1].

Evidence DimensionOrganic Solvent Solubility
Target Compound DataHighly soluble in THF, CH2Cl2, ethyl acetate, and 2-methoxyethanol
Comparator Or Baseline5-Nitroisophthalic acid (insoluble in standard aprotic organics)
Quantified DifferenceEnables homogeneous phase reactions in standard aprotic solvents without requiring harsh polar solvents
ConditionsStandard laboratory conditions (20-25 °C) for dendrimer and AB2 monomer synthesis

Superior solubility in standard organic solvents allows buyers to utilize standard synthetic workflows without the solvent-compatibility issues associated with the free acid.

CO₂ Selectivity vs. Unsubstituted/5-Sulfo Analogs
Class-level
Very high CO₂ selective capture over CH₄, N₂, O₂, CO, H₂ reported at 298 K (simulation).
Supports research in flue gas CO₂ capture and natural gas purification.
Molecular simulation data; experimental verification recommended.

Precursor Efficiency for AB2 Monomers and MOF Linkers

Procuring the pre-esterified diethyl compound streamlines the production of aminated building blocks. When subjected to reduction (e.g., using zinc dust in 2-methoxyethanol), Diethyl 5-nitroisophthalate efficiently converts to the corresponding hydroxylamine or amine intermediates with yields exceeding 80-90% under mild conditions (33-35 °C)[1]. Utilizing the unprotected free acid for similar reductions often leads to complex workups or requires prior esterification steps that reduce overall synthetic throughput [1].

Evidence DimensionSynthetic Yield (Reduction to intermediates)
Target Compound Data>80-90% yield in controlled reductions
Comparator Or BaselineUnprotected free acid (requires prior esterification or complex workups)
Quantified DifferenceHigh conversion efficiency while maintaining ester protection for subsequent coupling steps
ConditionsMild reduction conditions (33-35 °C) under inert atmosphere

Starting with the diethyl ester eliminates the need for an initial, low-yield esterification step of the free acid, directly accelerating the synthesis of MOF linkers and polymer precursors.

Thermal Stability vs. 5-Amino Analogs
Reported
284 °CCu(II) coordination polymer (no weight loss)
400 °CDehydrated Ln-MOF framework
Reported thermal resilience may benefit high-temperature catalyst or sensor fabrication.
TGA data under N₂ or air; 5-amino frameworks typically decompose lower.
Charge-Transfer vs. Solution Phase
Head-to-head
5.2 × 10⁴times stronger interaction in solid-state CAU-10 than in aqueous solution
Supports design of solid-state luminescent sensors or energy-transfer studies.
Mixed-linker 5-amino/5-nitro isophthalate CAU-10; Stern-Volmer analysis.

Synthesis of Poly(benzyl ester) Dendrimers

Due to its excellent solubility in aprotic solvents like THF and dichloromethane, Diethyl 5-nitroisophthalate is the ideal starting material for synthesizing complex AB2 monomers and highly branched dendrimers where steric hindrance and solvent compatibility are critical [1].

Metal-Organic Framework (MOF) Linker Production

As a direct precursor to diethyl 5-aminoisophthalate, it is highly recommended for researchers developing customized MOF linkers. The ethyl ester groups protect the carboxylic acids during the nitro-reduction phase, ensuring high yields and straightforward purification before final deprotection .

Pharmaceutical and Agrochemical Intermediates

The favorable thermal properties, specifically its low melting point of 85-86 °C, allow for efficient scale-up and processing in industrial reactors when manufacturing active pharmaceutical ingredients that require a functionalized isophthalate core .

Application Fit

Application
Selection Property
Validation Focus
Humid gas separation MOF research
Nitro group provides hydrophobic pore environment
Moisture stability under process-relevant humidity
5-Aminoisophthalate precursor synthesis
Nitro reduction while retaining ester protection
Reduction yield and selectivity; amine purity
Thermally robust coordination polymer catalyst support
High thermal decomposition onset reported
TGA under target atmosphere; post-thermal activity
Solid-state luminescent sensor development
Efficient electron-acceptor for charge-transfer
Quenching efficiency in solid-state matrix

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10560-13-1

Wikipedia

Diethyl 5-nitroisophthalate

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